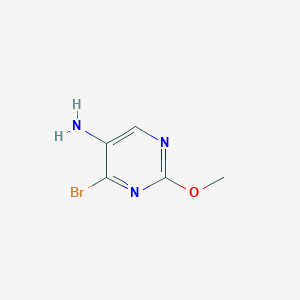

4-Bromo-2-methoxypyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrN3O |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

4-bromo-2-methoxypyrimidin-5-amine |

InChI |

InChI=1S/C5H6BrN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3 |

InChI Key |

RXRZFTIQSBREBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=N1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Methoxypyrimidin 5 Amine and Its Analogs

Strategies for Constructing the Pyrimidine (B1678525) Core

The fundamental approach to synthesizing the pyrimidine ring often involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine. organic-chemistry.org A classic example is the Pinner synthesis, which traditionally involves the condensation of 1,3-dicarbonyl compounds with amidines to form substituted pyrimidines. mdpi.com This method has been modified to utilize β-keto esters and amidines, expanding its scope. mdpi.com

Modern approaches have focused on developing more efficient and versatile methods. For instance, multicomponent reactions, where three or more reactants combine in a single operation to form the product, have gained prominence. The Biginelli reaction is a well-known example of a three-component reaction that yields dihydropyrimidinones, which can be further modified. organic-chemistry.org More contemporary methods involve the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals or orthoesters, providing access to tri- and tetrasubstituted pyrimidines under catalyst-free or mild catalytic conditions. mdpi.com Another innovative approach describes the synthesis of 2-substituted pyrimidine-5-carboxylic esters through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, offering a direct route to pyrimidines unsubstituted at the 4-position. organic-chemistry.org

Functional Group Interconversions on Pyrimidine Precursors

The modification of a pre-formed pyrimidine ring through functional group interconversions is a powerful strategy for introducing desired substituents. This approach is particularly useful for accessing a diverse range of analogs from a common intermediate.

Bromination Reactions

The introduction of a bromine atom onto the pyrimidine ring is a key step in the synthesis of compounds like 4-bromo-2-methoxypyrimidin-5-amine. Electrophilic bromination of pyrimidines can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. wikipedia.orgorganicchemistrytutor.commissouri.edu The reaction conditions, such as the solvent and the presence of a catalyst, can influence the regioselectivity of the bromination. For electron-rich aromatic compounds, including some pyrimidine derivatives, bromination with NBS can proceed efficiently. missouri.edu In some cases, the substrate is used as its hydrochloride salt to modulate the reactivity and improve the selectivity of the bromination. sciencemadness.org

For instance, the bromination of 2-amino-4-chloropyridine (B16104) with N-bromosuccinimide in dichloromethane (B109758) at 0°C has been reported to yield the 5-bromo derivative in high yield. google.com This highlights a feasible approach for introducing a bromine atom at the 5-position of a substituted pyrimidine ring.

Introduction of Methoxy (B1213986) and Amino Groups via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups by displacing leaving groups such as halogens. organic-chemistry.orgresearchgate.net The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of multiple nitrogen atoms, facilitates these reactions.

The synthesis of 2-methoxypyrimidine (B189612) derivatives often starts from a corresponding 2-chloropyrimidine. The chlorine atom at the 2-position can be displaced by a methoxide (B1231860) source, typically sodium methoxide in methanol (B129727). For example, the reaction of 2-chloro-5-nitropyridine (B43025) with sodium methoxide in methanol yields 2-methoxy-5-nitropyridine (B154726) in high yield. google.com This resulting nitro-substituted compound can then be reduced to the corresponding amine. google.com

Similarly, amino groups can be introduced via SNAr. The reaction of a chloropyrimidine with ammonia (B1221849) or an amine is a common method. For instance, the synthesis of 4-amino-5-bromo-2-chloropyrimidine (B1273702) is achieved by reacting 5-bromo-2,4-dichloropyrimidine (B17362) with ammonia. organic-chemistry.org The regioselectivity of these substitutions on di- or tri-chlorinated pyrimidines is a critical consideration. Generally, in 2,4-dichloropyrimidines, the C-4 position is more susceptible to nucleophilic attack. researchgate.net However, the presence of other substituents on the ring can influence this selectivity. researchgate.net

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | Sodium methoxide, Methanol | 2-Methoxy-5-nitropyridine | 94-96 | google.com |

| 5-Bromo-2,4-dichloropyrimidine | Ammonia | 4-Amino-5-bromo-2-chloropyrimidine | Not specified | organic-chemistry.org |

| 2-Amino-4-chloropyridine | N-Bromosuccinimide, Dichloromethane | 2-Amino-5-bromo-4-chloropyridine | 87 | google.com |

Multi-Step Synthetic Pathways

The synthesis of complex molecules like this compound often requires a multi-step approach, where the strategic combination of ring formation and functional group interconversions is employed. youtube.comresearchgate.netyoutube.com

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are fundamental to building the pyrimidine core. mdpi.com As mentioned earlier, the Pinner synthesis and its variations involve the condensation of a C-C-C unit with an N-C-N unit. mdpi.com A more recent example is the synthesis of 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts. organic-chemistry.org

Another versatile approach involves the cyclocondensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to form highly substituted 4-pyrimidinols. organic-chemistry.org These pyrimidinols can then be further functionalized. Cyclocondensation reactions are also employed in the synthesis of fused pyrimidine systems. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| 1,3-Dicarbonyl Compound | Amidine | Substituted Pyrimidine | Varies | mdpi.com |

| β-Keto Ester | Amidine | 4-Pyrimidinol | Ultrasound | organic-chemistry.org |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salt | 2-Substituted pyrimidine-5-carboxylic ester | - | organic-chemistry.org |

Cyclization Reactions for Fused Heterocycles

While not directly resulting in this compound, the synthesis of fused pyrimidines demonstrates the versatility of cyclization reactions in heterocyclic chemistry. These reactions often involve intramolecular cyclization of a suitably functionalized pyrimidine precursor. For example, pyrimido[4,5-d]pyridazin-8(7H)-ones have been prepared from ethyl 5-carbonylpyrimidine-4-carboxylates, which are themselves synthesized via cyclocondensation. nih.gov The study of cyclocondensation reactions of 5-aminopyrazoles with various carbonyl compounds also provides insights into the formation of fused heterocyclic systems containing a pyrimidine or pyridine (B92270) ring. researchgate.net

Catalytic Approaches in Pyrimidine Derivatization

The functionalization of the pyrimidine ring, particularly the introduction of carbon-carbon and carbon-heteroatom bonds, is greatly facilitated by catalytic methods. Transition metal-catalyzed cross-coupling reactions are paramount in this regard, offering a versatile toolkit for chemists.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium catalysis is a cornerstone for the derivatization of halopyrimidines like this compound. The reactivity of the C-Br bond allows for a variety of transformations.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds. This reaction pairs the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the coupling of this compound with various aryl and heteroaryl boronic acids has been used to synthesize a range of 4-substituted pyrimidine derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as dehalogenation.

The Stille coupling , which utilizes organotin reagents, offers an alternative to the Suzuki-Miyaura reaction. While concerns over the toxicity of tin reagents exist, the Stille reaction can be advantageous for specific substrates where boronic acids are unstable or difficult to prepare.

The Heck reaction , involving the coupling of the bromopyrimidine with an alkene, provides a direct route to alkenyl-substituted pyrimidines. This reaction is catalyzed by a palladium complex and typically requires a base. The regioselectivity of the addition to the alkene is a key consideration in this methodology.

| Reaction Type | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Forms C-C bonds with boronic acids/esters. |

| Stille | Pd(PPh₃)₄, LiCl | Forms C-C bonds with organotin reagents. |

| Heck | Pd(OAc)₂, P(o-tolyl)₃ | Forms C-C bonds with alkenes. |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are valuable for forming carbon-heteroatom bonds. These reactions are often used to introduce amine, ether, or thioether functionalities at the 4-position of the pyrimidine ring. For example, the coupling of this compound with various amines or phenols can be achieved using a copper catalyst, often in the presence of a ligand and a base. These reactions can sometimes offer better yields or different selectivity compared to their palladium-catalyzed counterparts for certain substrates.

Other Transition Metal Catalysis

While palladium and copper dominate the landscape, other transition metals such as nickel and iron are emerging as viable catalysts for cross-coupling reactions involving halopyrimidines. These metals can offer advantages in terms of cost and reactivity. For example, nickel catalysts have shown promise in mediating Suzuki-Miyaura-type couplings, sometimes with enhanced reactivity towards challenging substrates. Iron catalysis, while less developed, is an area of active research due to the metal's low cost and low toxicity.

Advanced Synthetic Techniques

To enhance the efficiency and scope of synthetic transformations, advanced techniques are increasingly being adopted.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a powerful tool for accelerating a wide range of chemical reactions, including the synthesis and derivatization of pyrimidines. The rapid heating provided by microwaves can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. Microwave-assisted Suzuki-Miyaura and Ullmann-type couplings of this compound have been reported to proceed with high efficiency. This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery programs.

| Technique | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. |

Regioselective Synthesis and Control

In the synthesis of substituted pyrimidines, controlling the regioselectivity of reactions is paramount, especially when multiple reactive sites are present on the pyrimidine ring. For a molecule like this compound, the bromine at the C4 position is the most common site for cross-coupling reactions due to the inherent reactivity of the C-Br bond.

The directing effects of the existing substituents, the methoxy group at C2 and the amine group at C5, play a crucial role in the reactivity of the C4 position. The electron-donating nature of the methoxy and amino groups can influence the electronic properties of the pyrimidine ring and the susceptibility of the C4-Br bond to oxidative addition in catalytic cycles. Careful selection of reaction conditions, including the catalyst, ligand, and solvent, is essential to ensure that the reaction proceeds selectively at the desired position and to avoid potential side reactions at other sites on the ring or with the amino group.

Reactivity and Chemical Transformations of 4 Bromo 2 Methoxypyrimidin 5 Amine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-poor aromatic systems like pyrimidines. nih.gov In 4-bromo-2-methoxypyrimidin-5-amine, both the bromine atom and the methoxy (B1213986) group can potentially act as leaving groups.

The bromine atom at the C4 position is an excellent leaving group and a primary site for nucleophilic substitution. The electron-withdrawing pyrimidine (B1678525) ring activates the C-Br bond, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthesis. Reactions with various nucleophiles, such as amines and thiols, can be performed to introduce new functional groups at this position. The general principle of substituting a halogen on a pyrimidine or pyridine (B92270) ring is well-documented, forming the basis for creating diverse derivatives. clockss.orgresearchgate.netresearchgate.net

The methoxy group at the C2 position can also undergo nucleophilic substitution, although it is generally a less facile process compared to the displacement of the bromine atom. Such reactions often require more forcing conditions. In some heterocyclic systems, methoxy groups can be displaced by strong nucleophiles. This type of reaction on dimethoxypyrimidines has been observed, where substitution occurs sequentially, highlighting the potential for the methoxy group to serve as a secondary site for modification after the more reactive bromine has been addressed. nih.gov

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules, and the bromine atom on this compound serves as an ideal handle for these transformations.

The formation of new carbon-carbon bonds is readily achieved through various cross-coupling reactions, significantly extending the molecular framework.

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for this substrate. The bromine atom can be coupled with a variety of aryl- and heteroarylboronic acids or esters in the presence of a palladium catalyst and a base. researchgate.net This reaction has been successfully applied to structurally similar compounds like 2-methoxy-5-bromopyrimidine to synthesize bi-heterocyclic systems. worktribe.com The versatility of the Suzuki reaction allows for the introduction of a wide array of substituted aromatic and heterocyclic moieties. mdpi.comrsc.org

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the bromo-pyrimidine with a terminal alkyne. This method is valuable for creating rigid, linear extensions to the molecular structure. Fluorescein derivatives bearing a bromine atom have been shown to undergo Sonogashira coupling, demonstrating the utility of a C-Br bond for this transformation. mdpi.com

Below is an interactive table detailing representative Suzuki coupling reactions on analogous bromo-heterocyclic systems.

| Reactant 1 | Coupling Partner (Boronic Acid) | Catalyst | Product | Yield | Reference |

| 2-Methoxy-5-bromopyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₂Cl₂ | 2-Methoxy-5-(3-thienyl)pyrimidine | High | worktribe.com |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-2-methylpyridin-3-amine | 85% | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 82% | mdpi.com |

| 2-Methoxy-5-bromopyrimidine | 4-Quinolylboronic acid | Pd(PPh₃)₂Cl₂ | 2-Methoxy-5-(4-quinolyl)pyrimidine | High | worktribe.com |

This table is illustrative and based on reactions of closely related structures to demonstrate the potential of this compound in Suzuki coupling.

Beyond C-C bonds, the bromine atom is also a substrate for forming bonds between carbon and heteroatoms like nitrogen (Buchwald-Hartwig amination) or sulfur. These reactions are crucial for synthesizing compounds containing arylamines or arylthioethers, which are common motifs in medicinal chemistry. The palladium-catalyzed coupling of aryl halides with amines or thiols is a well-established methodology that can be applied to this compound to further diversify its derivatives. mdpi.com

Transformations Involving the Amino Group

The amino group at the C5 position offers another avenue for chemical modification, allowing for the introduction of various substituents through well-known amine chemistry. researchgate.net

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acetic anhydride (B1165640) can convert the primary amine into an acetamide. mdpi.com This transformation is often used to modify the electronic properties of the molecule or as a protecting group strategy during subsequent reactions.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Alkylation and Arylation: The amino group can also undergo N-alkylation or N-arylation reactions, although these may require specific conditions to control selectivity and avoid over-reaction.

The following table summarizes key transformations involving the amino group, based on analogous systems.

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Acetic Anhydride, H₂SO₄ | Acylation | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | mdpi.com |

This table demonstrates a common and expected reaction for the amino group on the this compound scaffold.

Pyrimidine Ring Modifications and Annulations

The pyrimidine ring of this compound, along with its substituents, provides a platform for various modifications and annulation reactions to construct fused heterocyclic systems. These reactions are pivotal in the synthesis of compounds with potential biological activities. nih.gov

The amino group at the C5 position can be converted into a nitrile group (–CN) through a Sandmeyer-type reaction. nih.govwikipedia.orgorganic-chemistry.org This transformation involves diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt. The subsequent reaction of the diazonium salt with a cyanide salt, typically cuprous cyanide (CuCN), results in the formation of the corresponding nitrile derivative. wikipedia.org The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic or heteroaromatic ring in place of an amino group. nih.govwikipedia.org

The bifunctional nature of this compound, possessing both an amino group and a bromine atom, makes it an excellent precursor for the synthesis of fused pyrimidine systems. These annulation reactions often involve intramolecular or intermolecular cyclizations.

Thiazolo[4,5-d]pyrimidines: These fused systems can be synthesized from 4,5-diaminopyrimidine (B145471) derivatives. While the direct use of this compound in this context is not explicitly detailed in the provided search results, the general strategy involves reacting a 4,5-diaminopyrimidine with a source of a thiocarbonyl group. For example, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (B78521) leads to a thiazolo[4,5-d]pyrimidine (B1250722) derivative. researchgate.net This suggests that conversion of the 5-amino group of this compound to a suitable derivative could enable similar cyclizations. Thiazolo[4,5-d]pyrimidines are recognized for their potential pharmacological activities. researchgate.netnih.gov

Pyrrolo[2,3-d]pyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines often involves the construction of the pyrrole (B145914) ring onto the pyrimidine core. google.comgoogle.com A common approach is the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization. For instance, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C–N coupling/hydroamination reaction of alkynylated uracils. beilstein-journals.org Although a direct synthesis from this compound is not specified, its bromine atom makes it a suitable candidate for such cross-coupling reactions, which could be followed by cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold. These fused systems are of significant interest due to their presence in various biologically active compounds. nih.gov

Reduction Reactions

The bromine atom on the pyrimidine ring of this compound can be removed through reduction reactions, a process known as dehalogenation. Catalytic hydrogenation is a common method for achieving this transformation. This reaction typically involves treating the bromo-substituted compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the hydrobromic acid formed. This method is effective for the removal of halogen atoms from aromatic and heteroaromatic rings. The reduction of the bromo group can be a crucial step in a synthetic sequence, allowing for the introduction of a hydrogen atom at that position after the bromine has served its purpose, for example, in directing other reactions or as a handle for cross-coupling. google.com

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methoxypyrimidin 5 Amine and Analogs

Elucidation of Reaction Pathways in Pyrimidine (B1678525) Chemistry

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The specific pathway a reaction follows is heavily influenced by the substitution pattern on the ring, the nature of the nucleophile, and the reaction conditions. For halogenated pyrimidines, several key mechanistic routes have been identified.

Nucleophilic Aromatic Substitution Mechanisms (SN(AE), SN(ANRORC))

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. This substitution can proceed through two main mechanisms: the Addition-Elimination (SN(AE)) pathway and the less common but significant Addition of Nucleophile, Ring Opening, and Ring Closure (SN(ANRORC)) pathway.

The SN(AE) mechanism is the most common pathway for nucleophilic substitution on pyrimidine rings. libretexts.org It is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For a substrate like 4-Bromo-2-methoxypyrimidin-5-amine, the attack of a nucleophile at the C4 position would lead to such an intermediate, stabilized by the ring nitrogen atoms.

The SN(ANRORC) mechanism represents an alternative pathway, particularly in reactions with strong nucleophiles like sodium amide in liquid ammonia (B1221849). wikipedia.orgwikipedia.org This mechanism is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgwikipedia.org It becomes relevant when the nucleophilic attack occurs at a position adjacent to a ring nitrogen, such as C2 or C6. The initial addition of the nucleophile is followed by the cleavage of a nitrogen-carbon bond, opening the heterocyclic ring. wikipedia.org Subsequent recyclization occurs with the expulsion of the leaving group, often resulting in a "degenerate ring transformation" where the atoms in the final pyrimidine ring are not all the same as in the starting material. researchgate.net

The occurrence of the SN(ANRORC) mechanism has been rigorously proven through isotope labeling experiments. wikipedia.org For instance, in the amination of a 4-substituted 6-bromopyrimidine, labeling the ring nitrogens with ¹⁵N showed that in the final product, one of the labeled nitrogen atoms had been displaced from the ring, which is only possible via a ring-opening and closing sequence. wikipedia.orgresearchgate.net Studies on 2-halopyrimidines have shown that amination can proceed significantly via the SN(ANRORC) route, whereas substitution at the C4 position typically occurs via the standard SN(AE) pathway without ring closure. nih.govcapes.gov.br

Cine and Direct Amination Pathways

Direct amination refers to any reaction where an amino group is introduced onto the pyrimidine ring in a single synthetic operation, which encompasses the SN(AE) and SN(ANRORC) mechanisms discussed above, as well as catalytically-driven processes.

Another potential pathway in aromatic substitution is cine substitution, where the incoming nucleophile takes a position adjacent to the one vacated by the leaving group. youtube.comyoutube.com This mechanism is most famously observed in the reaction of unactivated aryl halides with very strong bases (e.g., NaNH₂) via a benzyne (B1209423) intermediate. youtube.com However, for electron-deficient rings like pyrimidine, the formation of a "pyrimidyne" intermediate is electronically disfavored. Consequently, the cine substitution pathway is not a commonly reported mechanism for the amination of bromopyrimidines under typical nucleophilic substitution conditions. The literature on nucleophilic substitution on pyrimidines focuses predominantly on ipso-substitution, where the nucleophile replaces the leaving group at the same carbon atom.

Studies on Regioselectivity and Stereoselectivity

When a pyrimidine ring possesses multiple potential reaction sites, the regioselectivity of the substitution becomes a critical aspect. In analogs of this compound, such as those with multiple leaving groups, the inherent electronic properties of the ring dictate a clear preference for substitution at the C4 and C6 positions over the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 (or C6) can be delocalized onto both ring nitrogens, providing greater stabilization compared to attack at C2, where the charge is delocalized onto only one nitrogen. stackexchange.com

However, this inherent preference can be overridden by other factors, such as the nature of the nucleophile or the presence of other directing groups. Research on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position (analogs to the title compound) has revealed fascinating control over regioselectivity.

| Nucleophile | Reaction Site | Selectivity |

|---|---|---|

| Secondary Amine (e.g., Diethylamine) | C4 | High selectivity for C4 substitution |

| Tertiary Amine (e.g., Triethylamine) | C2 | Excellent selectivity for C2 substitution |

As shown in Table 1, while secondary amines react predictably at the C4 position of 2,4-dichloro-5-nitropyrimidine, using a tertiary amine as the nucleophile dramatically shifts the selectivity to the C2 position. nih.gov This switch is proposed to occur via an initial attack of the tertiary amine at C2, followed by an in situ N-dealkylation to yield the secondary amine product at the less conventional position. nih.gov

Further studies on 2-MeSO₂-4-chloropyrimidine have shown that regioselectivity can also be directed by non-covalent interactions. wuxiapptec.com

| Nucleophile | Reaction Site | Proposed Rationale |

|---|---|---|

| Amines | C4 | Follows inherent electronic preference |

| Alkoxides (e.g., MeO⁻) | C2 | Hydrogen bonding between nucleophile and acidic MeSO₂ protons directs attack to C2 |

| Formamide (B127407) Anions | C2 | Hydrogen bonding directs attack to C2 |

In this case, nucleophiles like alkoxides and formamide anions can form a hydrogen bond with the acidic protons of the methylsulfonyl (MeSO₂) group, directing the nucleophilic attack to the adjacent C2 position and overriding the usual preference for C4. wuxiapptec.com

Regarding stereoselectivity, in reactions involving an achiral substrate like this compound with an achiral nucleophile, the formation of a stereocenter does not typically occur. Stereoselectivity becomes a key consideration when a chiral nucleophile is used or in reactions on more complex, chiral pyrimidine derivatives, such as the ring-opening of fused pyrimidine systems. acs.orgnih.gov For instance, the reduction of the pyrimidine ring itself can be highly stereoselective, leading to specific 1,3-diamine derivatives. thieme-connect.com

Catalytic Reaction Mechanisms

While classical SNAr reactions are effective, modern organic synthesis often employs transition metal catalysis to achieve C-N bond formation under milder conditions and with broader substrate scope.

Palladium-Mediated Catalytic Cycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction is highly applicable to the amination of aryl halides, including bromopyrimidines. Though a specific study on this compound was not found, the mechanism is well-established for analogous substrates like 6-bromopurine (B104554) nucleosides and 2-bromopyridines, and can be directly extrapolated. researchgate.netnih.gov

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition : The cycle begins with the oxidative addition of the bromopyrimidine to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a Pd(II) intermediate. wikipedia.orgnih.gov

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex. This step forms the desired C-N bond, yielding the aminated pyrimidine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

The choice of ligand is crucial for the efficiency of the catalyst, with sterically hindered and electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps. wikipedia.orgnih.gov

Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for 4-Bromo-2-methoxypyrimidin-5-amine is currently available in the published literature.

Analysis of Molecular Conformation and Planarity

Specific details on the molecular conformation and planarity of this compound are not available.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

Specific details on the intermolecular interactions of this compound are not available.

Crystal Packing and Supramolecular Architectures

Specific details on the crystal packing and supramolecular architecture of this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assigned ¹H and ¹³C NMR data for this compound are not available in the published literature.

¹H NMR Analysis

Detailed ¹H NMR analysis is not available. A speculative table of expected chemical shifts is provided below for illustrative purposes.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrimidine-H | 7.5 - 8.5 | Singlet |

| NH₂ | 4.0 - 6.0 | Broad Singlet |

| OCH₃ | 3.8 - 4.2 | Singlet |

| Note: This table is predictive and not based on experimental data for the target compound. |

¹³C NMR Analysis

Detailed ¹³C NMR analysis is not available. A speculative table of expected chemical shifts is provided below for illustrative purposes.

| Carbon | Expected Chemical Shift (ppm) |

| C-Br | 90 - 100 |

| C-OCH₃ | 160 - 170 |

| C-NH₂ | 140 - 150 |

| C=N | 155 - 165 |

| OCH₃ | 50 - 60 |

| Note: This table is predictive and not based on experimental data for the target compound. |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its amine, methoxy (B1213986), and bromo-pyrimidine functionalities. While direct experimental spectra for this specific compound are not widely published, analysis of related pyrimidine (B1678525) derivatives allows for the assignment of expected vibrational frequencies. researchgate.net

The primary amine (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The scissoring vibration of the NH₂ group is expected to appear around 1600 cm⁻¹. researchgate.net The C-N stretching vibrations of the amino group are also anticipated.

The methoxy group (-OCH₃) will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond usually results in strong absorptions in the 1250-1000 cm⁻¹ range.

The pyrimidine ring itself has a complex pattern of ring stretching vibrations (C=C, C=N) in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the ring are observed above 3000 cm⁻¹. The presence of the heavy bromine atom will result in a C-Br stretching vibration at a lower frequency, typically in the 700-500 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3500 - 3300 |

| C-H Stretch | Aromatic (Pyrimidine) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Methoxy) | 2950 - 2850 |

| N-H Scissoring | Amine (-NH₂) | ~1620 - 1600 |

| C=N and C=C Ring Stretching | Pyrimidine Ring | 1600 - 1400 |

| Asymmetric C-O-C Stretch | Methoxy Ether | 1275 - 1200 |

| Symmetric C-O-C Stretch | Methoxy Ether | 1075 - 1020 |

| C-Br Stretch | Bromo-group | 700 - 500 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While no direct FT-Raman spectrum for this compound is available, data from analogous compounds like 2-amino-4-chloro-6-methoxypyrimidine (B129847) can be used for predictive analysis. researchgate.net

In Raman spectroscopy, symmetric vibrations and vibrations of non-polar bonds often produce stronger signals. Therefore, the symmetric stretching vibrations of the pyrimidine ring are expected to be prominent in the Raman spectrum. The C-Br stretching vibration is also typically Raman active and would appear in the low-frequency region. The symmetric vibrations of the methoxy group and the amine group would also contribute to the Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretch | Aromatic (Pyrimidine) | 3100 - 3000 |

| N-H Stretch | Amine (-NH₂) | 3500 - 3300 |

| Ring Breathing/Stretching | Pyrimidine Ring | ~1580 - 1400 |

| C-O-C Symmetric Stretch | Methoxy Ether | ~1050 |

| Ring Deformation | Pyrimidine Ring | ~800 |

| C-Br Stretch | Bromo-group | 700 - 500 |

Computational Chemistry and Theoretical Studies

Analysis of Non-Covalent Interactions

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis would be instrumental in characterizing the nature of chemical bonds and non-covalent interactions within 4-Bromo-2-methoxypyrimidin-5-amine. This method partitions the electron density of a molecule to define atoms and the bonds between them. By analyzing the topological properties of the electron density at bond critical points (BCPs), one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For this compound, a QTAIM analysis would be expected to reveal the covalent nature of the bonds within the pyrimidine (B1678525) ring and with its substituents. Furthermore, it could identify and characterize intramolecular hydrogen bonds, such as a potential interaction between the amine group and the adjacent methoxy (B1213986) group or bromine atom, which could influence the compound's conformational preferences and stability.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting the interaction of a small molecule with a biological target, such as a protein or enzyme. While specific docking studies for this compound are not extensively documented in publicly available literature, the general principles of these computational methods can be applied to understand its potential as a biologically active compound.

Prediction of Binding Affinities and Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For this compound, a typical docking study would involve placing the molecule into the active site of a chosen protein. The simulation would then explore various conformations and orientations of the molecule, calculating the interaction energy for each pose. The predicted binding mode would reveal key interactions, such as hydrogen bonds between the amine or methoxy groups and amino acid residues in the protein's active site. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The calculated binding affinity would provide a quantitative measure of how strongly the molecule is predicted to bind to the target, which is a crucial parameter in drug discovery.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. gardp.orgoncodesign-services.comnih.govuni-bonn.decollaborativedrug.com For a series of analogs of this compound, computational SAR would involve generating various derivatives by modifying the substituents (e.g., changing the methoxy group to other alkoxy groups, or the bromine atom to other halogens) and then calculating various molecular descriptors for each analog. gardp.orgoncodesign-services.comnih.govuni-bonn.decollaborativedrug.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). gardp.orgoncodesign-services.comnih.govuni-bonn.decollaborativedrug.com By correlating these descriptors with experimentally determined biological activity (if available) or computationally predicted binding affinities, a quantitative structure-activity relationship (QSAR) model can be developed. gardp.orgoncodesign-services.comnih.govuni-bonn.decollaborativedrug.com Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. gardp.orgoncodesign-services.comnih.govuni-bonn.decollaborativedrug.com

Thermodynamic Parameters and Stability Calculations

Computational chemistry provides a means to calculate the thermodynamic properties of a molecule, offering insights into its stability and reactivity. Density Functional Theory (DFT) is a common method used for such calculations. jchemrev.comjchemrev.com

For this compound, DFT calculations can be used to determine its optimized geometry and electronic energy. From this, various thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated. These values are crucial for understanding the stability of the molecule. For instance, a more negative enthalpy of formation indicates greater stability. Furthermore, these calculations can be performed at different temperatures to understand how the thermodynamic properties and, consequently, the stability of the compound change with temperature. Comparing the calculated thermodynamic parameters of this compound with those of its isomers or related compounds can provide valuable information about their relative stabilities and potential for interconversion.

Scientific Review: this compound

Extensive searches for "this compound" and its direct involvement in the synthesis of thiamine analogs, complex pharmaceutical scaffolds, annulation reactions, the formation of heteroarylpiperazine derivatives, or as a kinase inhibitor have not yielded specific research findings.

The available literature and vendor information often refer to related isomers, most notably 5-Bromo-2-methoxypyrimidin-4-amine . This related compound is commercially available and is utilized as a building block in chemical synthesis. However, due to the strict requirement to focus solely on This compound , the applications and research findings associated with its isomers cannot be substituted. The positional differences of the bromo and amine groups on the pyrimidine ring result in distinct chemical properties and reactivity, meaning data for one isomer cannot be assumed to apply to another.

Similarly, while the broader class of pyrimidine derivatives has been extensively studied, with numerous examples of their use in creating fused heterocyclic systems and as scaffolds for kinase inhibitors, these general principles cannot be specifically attributed to This compound without direct evidence.

Therefore, a detailed article focusing on the specific research applications of This compound as per the requested outline cannot be generated at this time due to the absence of specific and verifiable scientific data. Further research and publication on this specific chemical compound would be necessary to provide the requested information.

General Context of Related Compounds

For informational purposes only, it is pertinent to note the general roles of similar pyrimidine structures in scientific research:

Pyrimidine Derivatives in Medicinal Chemistry: The pyrimidine ring is a core structure in numerous biologically active compounds, including nucleic acids. This has made it a privileged scaffold in drug discovery. nih.govnih.govnih.gov Substituted pyrimidines are integral to many approved drugs, particularly in oncology. nih.govnih.gov

Kinase Inhibition: The pyrimidine scaffold is frequently employed in the design of kinase inhibitors. nih.govnih.govnih.govrsc.orggoogle.com The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with amino acid residues in the hinge region of kinase active sites, mimicking the binding of ATP. nih.govrsc.org

Fused Heterocycles: Aminopyrimidines are common starting materials for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines through annulation reactions. researchgate.netnih.govjchr.orgbenthamdirect.comthieme-connect.de These fused systems are themselves important pharmacophores.

Synthetic Building Blocks: Halogenated pyrimidines are versatile intermediates in organic synthesis. The halogen atom, such as bromine, serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecules. nih.govresearchgate.netnih.gov

It is crucial to reiterate that these are general applications of the broader class of pyrimidine derivatives and related isomers. The specific contributions and research landscape for This compound remain undefined in the current body of scientific literature.

Applications in Organic Synthesis and Medicinal Chemistry Research

Research into Kinase Inhibition and Modulators

Synthesis of Pyrimidine (B1678525) Derivatives for Enzyme Inhibition Studies

The strategic placement of functional groups on the 4-Bromo-2-methoxypyrimidin-5-amine core makes it an ideal precursor for the synthesis of targeted enzyme inhibitors. The bromine atom at the C4 position is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents. The amino group at C5 can be readily acylated or can participate in condensation reactions to form fused heterocyclic systems. Furthermore, the methoxy (B1213986) group at C2 can be retained or selectively demethylated to a hydroxyl group, which can act as a hydrogen bond donor or acceptor, crucial for binding to enzyme active sites.

For instance, the amino group can be a key pharmacophoric feature. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position have been synthesized and evaluated for their antiviral activity. nih.gov Although these compounds were found to be active against several virus strains, their efficacy was observed only near their toxicity threshold. nih.gov

Computational Approaches in Kinase Inhibitor Design

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in modern drug discovery. These approaches are employed to predict the binding modes and affinities of potential inhibitors to their target proteins, thereby guiding the design and optimization of new drug candidates. In the context of kinase inhibitor design, derivatives of this compound are of significant interest due to the prevalence of the pyrimidine core in many approved kinase inhibitors.

Researchers have identified that several clinical kinase inhibitors also exhibit inhibitory activity against bromodomains, classifying them as dual kinase/bromodomain inhibitors. nih.gov This dual activity can offer a synergistic therapeutic effect. For example, the dual inhibition of FLT3 kinase and BET bromodomains by some compounds presents a promising strategy for treating acute myeloid leukemia (AML). nih.gov Computational studies help in understanding the structure-activity relationships that govern this dual inhibition, paving the way for the rational design of new polypharmacological agents. nih.gov

Exploration of Bioactive Pyrimidine Derivatives

The versatility of this compound as a synthetic intermediate has led to the exploration of a wide range of bioactive pyrimidine derivatives with potential therapeutic applications.

Synthesis of Compounds Investigated for Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrimidine derivatives have long been recognized for their antimicrobial potential. The synthesis of novel pyrimidine compounds derived from various starting materials has yielded molecules with significant activity against both bacteria and fungi. researchgate.netsemanticscholar.org For example, a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net One of the synthesized compounds, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, demonstrated significant antimicrobial activity against the tested pathogenic bacterial and fungal strains. researchgate.net

Similarly, new pyrimidine derivatives synthesized from 2-amino-4-(4-nitrophenyl/4-bromophenyl)thiazole have been evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net Another study reported the synthesis of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol and its metal complexes, with the copper complex showing the most potent activity against both Gram-positive and Gram-negative bacteria. rsc.org

Synthesis of Compounds Investigated for Anti-inflammatory Properties

Chronic inflammation is implicated in a variety of diseases, making the development of new anti-inflammatory agents a major focus of pharmaceutical research. Pyrimidine derivatives have shown promise as anti-inflammatory agents through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production. rsc.orgnih.gov

Several studies have reported the synthesis of pyrimidine derivatives with potent anti-inflammatory effects. semanticscholar.orgnih.gov For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their in vitro anti-inflammatory activity using a membrane stabilization assay. nih.gov Some of these compounds demonstrated strong anti-hemolytic effects, suggesting their potential as anti-inflammatory agents. nih.gov Another study focused on the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives that act as NRF2 activators, which in turn inhibit LPS-stimulated inflammation in macrophages. nih.gov

Synthesis of Compounds Investigated for Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The pyrimidine core is a feature of some established antiepileptic drugs. Researchers have synthesized and evaluated new hybrid compounds containing a pyrrolidine-2,5-dione and thiophene (B33073) ring for their anticonvulsant activity in animal models. mdpi.com

One promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com Further studies on isatin-based derivatives have also yielded compounds with favorable protection in both MES and pentylenetetrazole (PTZ) models in mice. nih.gov The design of new hybrid anticonvulsant agents often involves combining chemical fragments of known antiepileptic drugs. nih.gov

Q & A

Q. Table 1: Synthetic Routes and Conditions

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Answer:

SHELX programs (e.g., SHELXL) are used for small-molecule refinement:

- Hydrogen Atom Placement : Apply riding models for H atoms with C–H distances fixed (0.93–0.96 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atom) .

- Handling Short Contacts : Resolve Cl···N interactions (3.09–3.10 Å) via symmetry operations to build 3D frameworks .

- Validation : Use R-factors and electron density maps to ensure accuracy. SHELXPRO interfaces with macromolecular datasets for high-resolution refinement .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : Br and OMe groups deshield adjacent carbons (e.g., C4 ~ 160 ppm for Br, C2 ~ 55 ppm for OMe) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (m/z ~ 218 for C₅H₆BrN₃O) and fragmentation patterns .

Advanced: How do substituent positions on the pyrimidine ring influence cross-coupling reactivity?

Answer:

- Electron-Withdrawing Effects : The 4-bromo group activates the ring for Pd-mediated coupling by polarizing the C–Br bond, enhancing oxidative addition .

- Steric and Electronic Guidance : The 2-methoxy group directs coupling to the 4-position via meta-directing effects, while steric hindrance at adjacent positions limits side reactions .

- Comparative Reactivity : Pyrimidine rings (vs. pyridine) exhibit reduced electron density, requiring optimized catalyst loading (e.g., 5 mol% Pd) .

Advanced: What strategies improve yields in halogenation steps for derivatives?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in bromination .

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for regioselectivity in cross-coupling .

- Temperature Control : Maintain 80–100°C for bromination to avoid decomposition .

Basic: How do structural features impact biological activity?

Answer:

Q. Table 2: Structure-Activity Relationships

| Substituent | Role | Biological Impact |

|---|---|---|

| 4-Bromo | Electrophilic site | Enables covalent binding to targets |

| 2-Methoxy | Electron donor | Stabilizes π-π stacking in binding pockets |

| 5-Amino | H-bond donor | Enhances solubility and target engagement |

Advanced: How to resolve discrepancies between crystallographic and spectroscopic data?

Answer:

- Bond Length Validation : Compare X-ray C–Br distances (1.89–1.92 Å) with DFT-calculated values .

- Tautomerism Analysis : Use ¹H-¹⁵N HMBC NMR to confirm amino vs. imino tautomers, which affect H-bonding patterns .

- Dynamic Effects : Account for temperature-dependent conformational changes in NMR vs. static crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.